Tetrachloro-m-xylene

Catalog No.
S773550
CAS No.
877-09-8
M.F
C8H6Cl4
M. Wt
243.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachloro-m-xylene

CAS Number

877-09-8

Product Name

Tetrachloro-m-xylene

IUPAC Name

1,2,3,5-tetrachloro-4,6-dimethylbenzene

Molecular Formula

C8H6Cl4

Molecular Weight

243.9 g/mol

InChI

InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3

InChI Key

NTUBJKOTTSFEEV-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl

Synonyms

1,2,3,5-Tetrachloro-4,6-dimethylbenzene; 1,2,3,5-Tetrachloro-4,6-dimethylbenzene; 1,2,3,5-Tetrachloroxylene; 2,4,5,6-Tetrachloro-m-xylene; 2,4,5,6-Tetrachloroxylene; TCMX; Tetrachloro-m-xylene;

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl

The exact mass of the compound Tetrachloro-m-xylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrachloro-m-xylene (TCMX) is a fully chlorinated aromatic hydrocarbon, specifically the derivative of m-xylene where all four aromatic hydrogens are substituted with chlorine. This specific substitution pattern imparts high thermal stability and defined reactivity to the two methyl groups. It is procured primarily for two distinct, high-purity applications: as a chemical intermediate for synthesizing specialized polymers and agrochemicals, and as a certified internal standard for the quantitative analysis of organochloride pesticides and other pollutants. [REFS-1, REFS-2]

Substituting Tetrachloro-m-xylene with its ortho or para isomers, a crude mixture of isomers, or incompletely chlorinated xylenes is unreliable for both synthesis and analytical applications. Each isomer possesses a unique crystalline structure and melting point, meaning process parameters like solubility, reaction temperature, and purification methods are not interchangeable. [REFS-1, REFS-2]. In chemical synthesis, the specific meta-positioning of the methyl groups is a critical structural feature that dictates the geometry of the final product, such as in the formation of specific benzenetetracarboxylic acids. Using an incorrect isomer or an impure mixture will result in different reaction products and introduce significant downstream separation challenges. [3]

Superior Thermal Stability and Processability Indicated by High Melting Point

Tetrachloro-m-xylene is a crystalline solid with a high melting point of 223 °C. [1]. This is a critical process parameter that distinguishes it from its unchlorinated parent compound, m-xylene, which melts at -47.4 °C, and the p-xylene isomer, which melts at 13-14 °C. [2]. This significant difference in thermal behavior allows for its use in high-temperature synthesis conditions where less chlorinated or isomeric analogs would decompose or remain in a difficult-to-handle liquid state. The high melting point also facilitates purification via recrystallization, enabling the high purity required for its applications.

Evidence DimensionMelting Point
Target Compound Data223 °C
Comparator Or Baselinem-Xylene (parent compound): -47.4 °C; p-Xylene (isomer): 13-14 °C
Quantified Difference>270 °C higher than parent compound
ConditionsStandard atmospheric pressure

This distinct, high melting point enables robust high-temperature processing and allows for efficient purification to achieve the high-purity grades necessary for specialty synthesis and analytical use.

Structurally Optimized Precursor for Pyromellitic Dianhydride (PMDA) Monomer Synthesis

The specific 1,3- (meta) orientation of the methyl groups in Tetrachloro-m-xylene makes it a suitable precursor for synthesizing pyromellitic acid, which is then dehydrated to pyromellitic dianhydride (PMDA). [1]. PMDA is a critical monomer for producing high-performance polyimide polymers used in electronics and aerospace. [2]. Alternative precursors, such as the more common durene (1,2,4,5-tetramethylbenzene), are often more expensive. [3]. Using other xylene isomers would not yield the required 1,2,4,5-benzenetetracarboxylic acid structure, making Tetrachloro-m-xylene a structurally necessary and potentially more economical starting point compared to other tetra-substituted aromatics.

Evidence DimensionPrecursor Structural Suitability
Target Compound DataMethyl groups in 1,3-positions, suitable for oxidation to 1,2,4,5-tetracarboxylic acid structure (via intermediate steps)
Comparator Or Baselineo-Xylene or p-Xylene based precursors would yield different, non-pyromellitic acid isomers.
Quantified DifferenceQualitative structural necessity
ConditionsOxidation reactions for monomer synthesis

For producers of PMDA or polyimides, procuring the correct isomer, Tetrachloro-m-xylene, is essential for obtaining the desired monomer structure, avoiding the higher cost of alternative feedstocks like durene.

Established Utility as a High-Purity Internal Standard for Organochloride Analysis

Tetrachloro-m-xylene is widely used as an internal standard (IS) for the analysis of organochloride pesticides by gas chromatography (GC). [REFS-1, REFS-2]. Its selection for this role depends on properties that substitutes lack: it is not a target analyte, it is chemically stable throughout sample extraction and cleanup, and it has a retention time that does not interfere with common pesticides. A high-purity, certified standard is required to ensure accurate quantification. Using a different, non-validated compound, an impure grade, or a mixture of isomers would introduce bias and variability, invalidating analytical results.

Evidence DimensionApplication Fitness
Target Compound DataWidely used and validated as an internal standard for organochloride pesticide analysis.
Comparator Or BaselineOther chlorinated compounds or isomeric mixtures, which are not validated for this specific analytical method.
Quantified DifferenceN/A (Fitness for purpose)
ConditionsGC-based environmental and food safety analysis

For analytical laboratories, procuring this specific compound in a high-purity, certified grade is non-negotiable for method validation, accreditation, and generating legally defensible data.

Synthesis of High-Performance Polyimide Monomers

As a structurally defined precursor for pyromellitic dianhydride (PMDA), this compound is the right choice for chemical manufacturers aiming to produce monomers for high-temperature resistant polymers used in electronics, insulation, and advanced coatings. [1]

Certified Internal Standard for Environmental and Food Safety Laboratories

In analytical testing, particularly for regulatory compliance methods (e.g., EPA methods), Tetrachloro-m-xylene is procured as a high-purity certified reference material to ensure the accuracy and reproducibility of organochloride pesticide quantification. [2]

Building Block for Novel Agrochemicals

The combination of a stable, fully chlorinated aromatic ring and two reactive methyl groups makes this compound a valuable starting material for the synthesis of complex fungicides or herbicides where high stability and specific functionalization are required. [3]

XLogP3

5.2

Melting Point

223.0 °C

UNII

O8XMK3B4S9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

877-09-8

Wikipedia

Tetrachloro-m-xylene

Dates

Last modified: 08-15-2023

Explore Compound Types